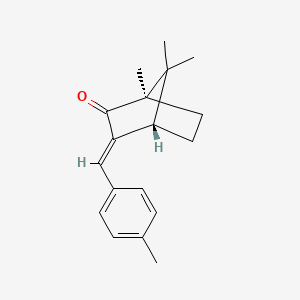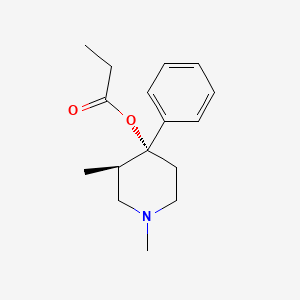
Betaprodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betaprodine is an opioid analgesic chemically related to and with an action resembling that of meperidine. It is known for its rapid onset and shorter duration of action. This compound has been used in various medical settings, including obstetrics, pre-operative medication, minor surgical procedures, and dental procedures .
Preparation Methods
Betaprodine is synthesized through a series of chemical reactions involving the formation of a phenylpiperidine skeletonThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry .
Chemical Reactions Analysis
Betaprodine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring, to form various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Betaprodine has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the structure-activity relationships of opioid analgesics.
Biology: this compound is used in research to understand the interactions between opioid receptors and their ligands.
Medicine: It has been used as an analgesic in clinical settings, particularly for pain management during childbirth and minor surgeries.
Industry: This compound’s synthesis and derivatives are of interest in the pharmaceutical industry for developing new analgesic drugs
Mechanism of Action
Betaprodine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception. The primary molecular targets are the mu-opioid receptors, which are involved in the analgesic and euphoric effects of the compound. The pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance .
Comparison with Similar Compounds
Betaprodine is closely related to other opioid analgesics such as alphaprodine and meperidine. Compared to alphaprodine, this compound is around five times more potent but is metabolized more rapidly. This results in a more rapid onset and shorter duration of effects. This compound also produces more euphoria and side effects than alphaprodine at all dose levels .
Similar compounds include:
Alphaprodine: Another isomer of prodine with similar analgesic properties but less potency.
Meperidine: An opioid analgesic with a longer duration of action compared to this compound.
Desomorphine: A potent opioid analgesic with a different steric configuration but similar effects.
This compound’s uniqueness lies in its rapid onset and short duration of action, making it suitable for specific medical applications where quick pain relief is needed.
Properties
CAS No. |
468-59-7 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
[(3R,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C16H23NO2/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2/h5-9,13H,4,10-12H2,1-3H3/t13-,16-/m1/s1 |
InChI Key |
UVAZQQHAVMNMHE-CZUORRHYSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1(CCN(C[C@H]1C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


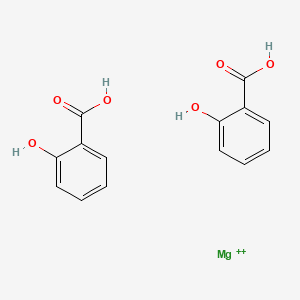
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B10762662.png)
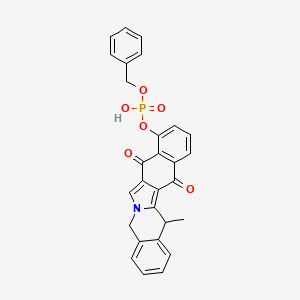
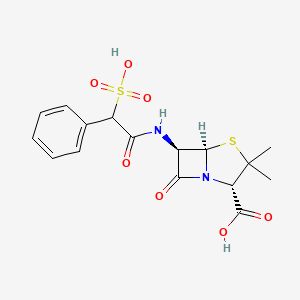
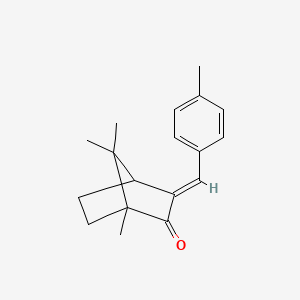
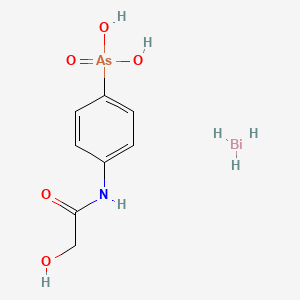

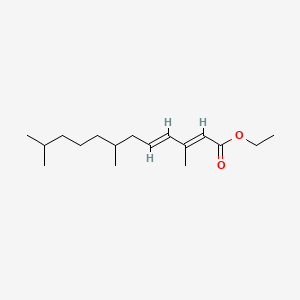
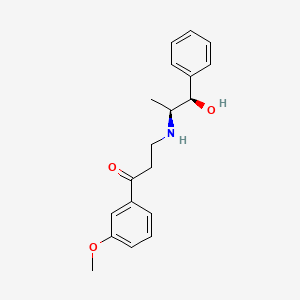
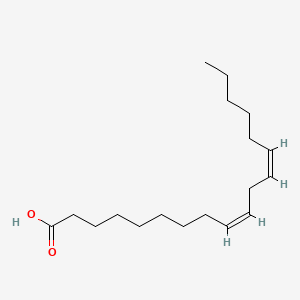
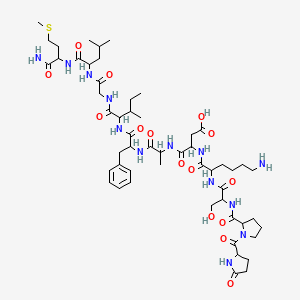
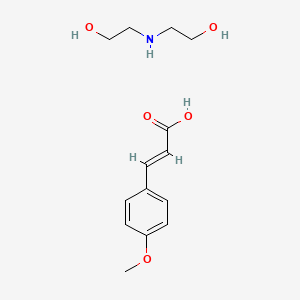
![(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5R)-5-ethyl-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B10762731.png)
